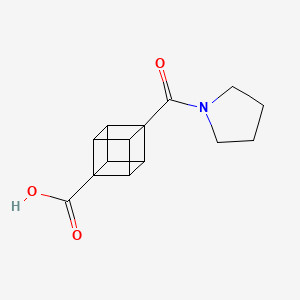
(1s,2R,3r,8S)-4-(pyrrolidine-1-carbonyl)cubane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Techniques such as X-ray crystallography can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Polyamides from Cubane Derivatives
Polyamides synthesized from cubane-1,4-dicarboxylic acid and various diamines demonstrate the potential of cubane derivatives in polymer science. These polyamides exhibit varying solubility and physical properties depending on the diamine used, indicating the influence of cubane structure on material characteristics (Kakuchi et al., 1997).
Crystal Structures of Substituted Cubanes
Research on highly substituted cubanes has provided insights into the crystal and molecular structures of these compounds. The study of tetra- and penta(carboxymethyl)cubanes reveals unique substituent patterns and structural characteristics, offering a foundation for designing novel cubane-based materials (Butcher et al., 1995).
Nickel(II) Cubane Complexes
The synthesis and characterization of nickel(II) cubane complexes with pyridine-2-methoxide highlight the potential of cubane frameworks in coordination chemistry and magnetic materials. These complexes exhibit ferromagnetic behavior, suggesting applications in magnetic storage or sensing technologies (Escuer et al., 1999).
Oxyanion of Carbon in Octametallic Complexes
The discovery of a new oxyanion of carbon, C4O7(4-), in octametallic complexes with a cubane-like core suggests novel approaches to designing metal-organic frameworks (MOFs) and catalysts. This research underscores the versatility of cubane structures in creating highly symmetrical and potentially functional materials (Abrahams et al., 2004).
Acidity and Bond Dissociation Energy of Cubane
Investigations into the acidity and carbon-hydrogen bond dissociation energy of cubane provide fundamental insights into its chemical reactivity. This research contributes to our understanding of cubane's stability and reactivity, essential for its application in chemical synthesis and material science (Hare et al., 1997).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(pyrrolidine-1-carbonyl)cubane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-11(15-3-1-2-4-15)13-5-8-6(13)10-7(13)9(5)14(8,10)12(17)18/h5-10H,1-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKMOHQUHQEFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C23C4C5C2C6C3C4C56C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,2R,3r,8S)-4-(pyrrolidine-1-carbonyl)cubane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

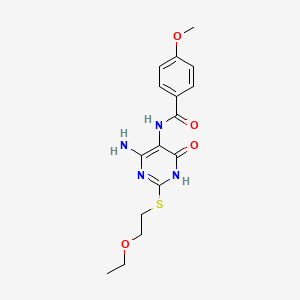
![6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2738950.png)
![Ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2738951.png)
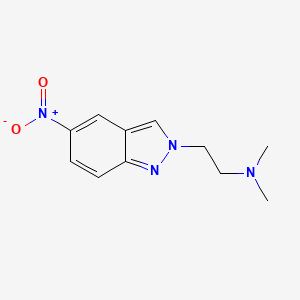
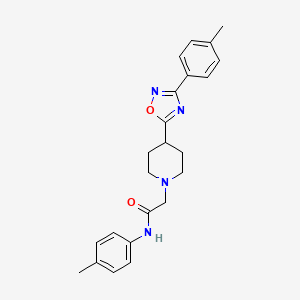
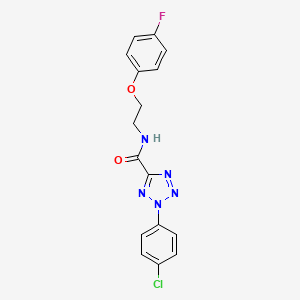
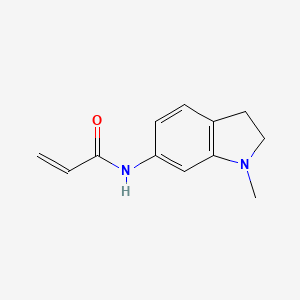
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2738958.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
methanone](/img/structure/B2738961.png)
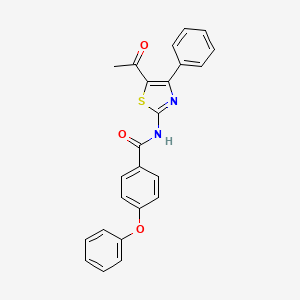
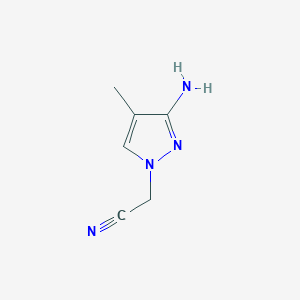
![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate](/img/structure/B2738971.png)
